2-(5-bromo-3-oxo-1H-1,2,4-triazol-2-yl)acetic acid
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Overview
Description
The compound with the identifier “2-(5-bromo-3-oxo-1H-1,2,4-triazol-2-yl)acetic acid” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-(5-bromo-3-oxo-1H-1,2,4-triazol-2-yl)acetic acid” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to facilitate the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are used to promote the reactions and increase the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods include:
Batch Processing: The compound is produced in large batches, with each batch undergoing the same series of reactions.
Continuous Processing: In some cases, continuous processing methods are used to produce the compound more efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “2-(5-bromo-3-oxo-1H-1,2,4-triazol-2-yl)acetic acid” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Various solvents, such as water, ethanol, or acetone, are used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
The compound “2-(5-bromo-3-oxo-1H-1,2,4-triazol-2-yl)acetic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which the compound “2-(5-bromo-3-oxo-1H-1,2,4-triazol-2-yl)acetic acid” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved may be related to signal transduction, metabolism, or other cellular processes.
Properties
IUPAC Name |
2-(5-bromo-3-oxo-1H-1,2,4-triazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O3/c5-3-6-4(11)8(7-3)1-2(9)10/h1H2,(H,9,10)(H,6,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIQLIBFZZDIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)N=C(N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N1C(=O)N=C(N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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